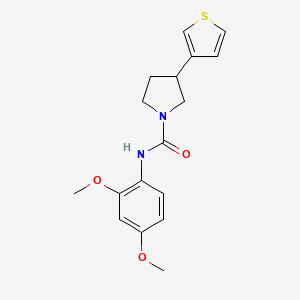
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that is involved in pain regulation, mood, and appetite. URB597 has shown potential in treating pain, anxiety, and addiction, and has been the subject of extensive scientific research.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide works by inhibiting FAAH, which is responsible for breaking down anandamide. By blocking FAAH, N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide increases the levels of anandamide in the brain, which can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
The increased levels of anandamide resulting from N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide administration have been shown to produce a variety of effects. These include pain relief, reduced anxiety, improved mood, and reduced drug-seeking behavior in addiction models. N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects and may have potential in treating inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological and behavioral processes. However, N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has a short half-life and must be administered frequently to maintain its effects. It also has limited solubility in water, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several potential future directions for N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide research. One area of interest is in developing more potent and selective FAAH inhibitors that can be administered less frequently and have fewer side effects. Another area of interest is in exploring the potential of N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and other FAAH inhibitors in treating inflammatory conditions such as arthritis. Additionally, N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and other FAAH inhibitors may have potential in treating other conditions such as depression and post-traumatic stress disorder.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid, followed by reduction and cyclization to form the pyrrolidine ring. The resulting compound is then acylated with 3-aminopiperidine to form N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to increase levels of anandamide in the brain, which can lead to pain relief, reduced anxiety, and improved mood. N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has also been investigated for its potential in treating addiction, as it can reduce the rewarding effects of drugs such as cocaine and heroin.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-14-3-4-15(16(9-14)22-2)18-17(20)19-7-5-12(10-19)13-6-8-23-11-13/h3-4,6,8-9,11-12H,5,7,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFTVRIRHHEEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CSC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)
![N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2384549.png)
![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)
![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)
![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)

![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)

![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)

![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)
